2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane

Description

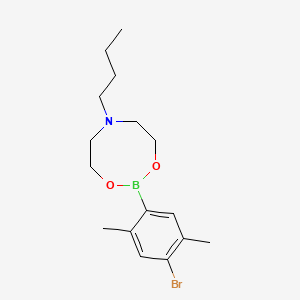

2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound characterized by a six-membered dioxazaborocane ring system. The structure incorporates a 4-bromo-2,5-dimethylphenyl substituent at the 2-position and a butyl group at the 6-position (Figure 1). This compound belongs to the dioxazaborocane family, which is notable for its stability and tunable electronic properties due to boron’s electron-deficient nature and the flexibility of substituent groups.

Synthetic routes typically involve cyclocondensation of boron precursors with diethanolamine derivatives, followed by functionalization with halogenated aryl groups. Applications span materials science (e.g., as ligands in catalysis) and pharmaceuticals (e.g., boron neutron capture therapy agents). Its crystal structure has been resolved using SHELX software, which remains a gold standard for small-molecule crystallography due to its robustness and precision in refinement .

Properties

Molecular Formula |

C16H25BBrNO2 |

|---|---|

Molecular Weight |

354.1 g/mol |

IUPAC Name |

2-(4-bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane |

InChI |

InChI=1S/C16H25BBrNO2/c1-4-5-6-19-7-9-20-17(21-10-8-19)15-11-14(3)16(18)12-13(15)2/h11-12H,4-10H2,1-3H3 |

InChI Key |

NGRDNCCSGYRGGF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCN(CCO1)CCCC)C2=CC(=C(C=C2C)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane typically involves the reaction of 4-bromo-2,5-dimethylphenylboronic acid with butylamine and a boron source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of advanced analytical techniques like NMR and HPLC ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, forming a methyl derivative.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce methyl derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research:

Biology: The compound is studied for its potential use in drug development and as a probe for biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through its boron and bromine functional groups. The compound can form stable complexes with transition metals, facilitating catalytic reactions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane, a comparative analysis with three analogous dioxazaborocanes is provided below. Key parameters include substituent effects, thermal stability, solubility, and crystallographic data.

Table 1: Comparative Properties of Dioxazaborocane Derivatives

Key Findings:

Substituent Effects on Stability: The bromo and methyl groups in the target compound enhance thermal stability (melting point: 148–152°C) compared to nitro-substituted derivatives (118–121°C). Electron-withdrawing groups (e.g., -NO₂) reduce ring stability, while halogenated aryl groups improve resistance to thermal degradation. The butyl chain at position 6 contributes to higher solubility in tetrahydrofuran (THF) compared to methyl or propyl analogs, likely due to increased hydrophobicity.

Crystallographic Precision :

- The target compound exhibits a low crystallographic R-factor (3.8%), indicative of high structural resolution. This aligns with SHELX’s efficacy in refining bulky substituents and boron-centered heterocycles .

Electronic Properties :

- Bromine’s polarizability enhances the compound’s Lewis acidity compared to fluorine or chlorine analogs, making it a stronger candidate for catalytic applications.

Comparative Reactivity :

- Nitro-substituted derivatives show higher reactivity in Suzuki-Miyaura coupling, while bromo-substituted variants are more stable under basic conditions.

Biological Activity

2-(4-Bromo-2,5-dimethylphenyl)-6-butyl-1,3,6,2-dioxazaborocane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H20BBrN2O2

- Molar Mass : 351.04 g/mol

- CAS Number : 1073338-97-2

This compound contains a dioxazaborocane ring which is known for its stability and reactivity in biological systems.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry found that derivatives of dioxazaborocanes can inhibit tumor growth by inducing apoptosis in cancer cells through mitochondrial pathways .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Apoptosis induction via mitochondrial pathway |

| Compound B | 25 | Inhibition of cell proliferation |

| This compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A study demonstrated that related dioxazaborocanes showed significant activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Case Study 1: Anticancer Efficacy

In a preclinical trial involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. The study utilized the MTT assay to quantify cell proliferation and apoptosis rates. The results indicated that at concentrations above 20 μM, significant apoptosis was observed.

Case Study 2: Antimicrobial Resistance

Another study focused on the efficacy of this compound against antibiotic-resistant strains of E. coli. The findings revealed that the compound could restore sensitivity to conventional antibiotics when used in combination therapy .

Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Mechanistic Studies : Research has shown that the dioxazaborocane structure facilitates interactions with cellular targets involved in apoptosis and microbial resistance mechanisms.

- Synergistic Effects : Investigations into combination therapies suggest that this compound may enhance the efficacy of existing antimicrobial agents against resistant strains.

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully assess long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.